2,7-二溴-9-芴酮

描述

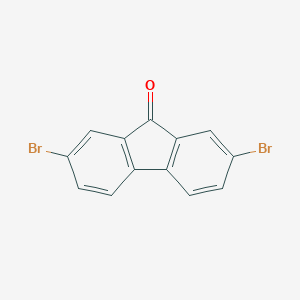

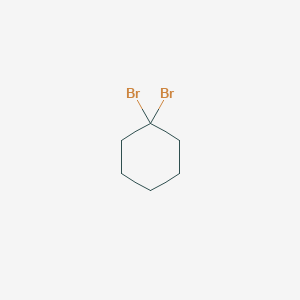

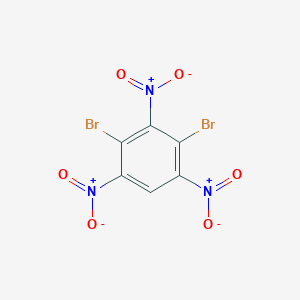

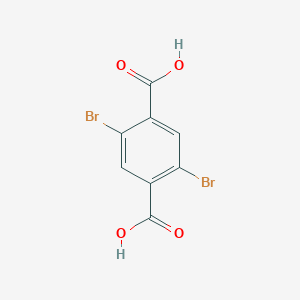

2,7-Dibromo-9-fluorenone is a chemical compound that plays a significant role in organic synthesis and material science due to its unique structural and electronic properties. It serves as a precursor in the preparation of various conjugated polymers and organic compounds, exhibiting a wide range of applications in electronics and photonics (Uckert et al., 1999).

Synthesis Analysis

The synthesis of 2,7-dibromo-9-fluorenone typically involves direct bromination of fluorenone using bromine in the presence of a suitable solvent and catalyst. The reaction conditions, such as temperature and time, are optimized to achieve high yields. The structure of the synthesized compound is confirmed using spectroscopic methods such as NMR and IR (Zhangtao Zhao, 2006).

Molecular Structure Analysis

The molecular structure of 2,7-dibromo-9-fluorenone has been extensively studied through crystallographic and spectroscopic techniques. The fluorene nucleus is planar, and the bromine atoms are positioned at the 2 and 7 positions, which significantly influence its electronic properties and reactivity (Dorset et al., 1972).

Chemical Reactions and Properties

2,7-Dibromo-9-fluorenone undergoes various chemical reactions, including coupling reactions, nucleophilic substitutions, and polymerization, leading to a wide array of derivatives with diverse applications. Its electron-deficient nature makes it a valuable component in developing electron transport materials and other electronic devices (Ranger et al., 1997).

Physical Properties Analysis

The physical properties of 2,7-dibromo-9-fluorenone, such as solubility, melting point, and optical transparency, are crucial for its application in material science. These properties are influenced by the bromination at the 2 and 7 positions of the fluorenone core. It generally exhibits good solubility in organic solvents and has distinct optical properties conducive to applications in optoelectronic devices (Zhang Shu-jiang et al., 2011).

Chemical Properties Analysis

2,7-Dibromo-9-fluorenone's chemical properties, such as reactivity towards nucleophilic and electrophilic agents, are fundamental for its utility in synthetic chemistry. Its bromo groups make it a versatile starting material for various organic reactions, including Suzuki coupling and other palladium-catalyzed cross-coupling reactions, leading to novel polymers and organic electronics components (Perepichka et al., 2000).

科学研究应用

-

Organic Light Emitting Devices (OLEDs)

- Summary of Application : 2,7-Dibromo-9-fluorenone is used as a template for the N-carbazole capped oligofluorenes, which show potential as hole-transporting materials for organic light emitting devices (OLEDs) .

- Results or Outcomes : The materials synthesized using 2,7-Dibromo-9-fluorenone have shown potential in the field of OLEDs, indicating promising results in terms of their hole-transporting capabilities .

-

Photoconductive Materials

- Summary of Application : 2,7-Dibromo-9-fluorenone has been used in the preparation of photoconductive nanofibers array films (PNAFs). These PNAFs have excellent green fluorescence and electrical conductivity under light irradiation .

- Methods of Application : The PNAFs are prepared by combining polyvinyl pyrrolidone (PVP), polyacrylonitrile (PAN), polymethyl methacrylate (PMMA), polyoxyethylene (PEO) + PMMA, and polyvinylidene fluoride (PVDF) + PVP polymer substrates with 2,7-dibromo-9-fluorenone (DF) .

- Results or Outcomes : The PNAFs exhibit excellent green fluorescence and electrical conductivity under light irradiation, but no performance under no light irradiation. The transformation of performance can be achieved by the presence or absence of lighting .

-

Synthesis of Polyfluorene

- Summary of Application : 2,7-Dibromo-9-fluorenone is used in the preparation of 2,7-poly(spiro[4′,4′-dioctyl-2′,6′-dioxocyclohexane-1′,9-fluorene]), a precursor polymer for the synthesis of 2,7-poly(9-fluorenone) .

- Results or Outcomes : The materials synthesized using 2,7-Dibromo-9-fluorenone have shown potential in the field of polymer synthesis .

-

Preparation of Dibenzochrysenes and Geodesic Hydrocarbons

- Summary of Application : Fluorinated fluorenones, which can be derived from 2,7-Dibromo-9-fluorenone, are the starting materials for polyhalogenated dibenzochrysenes as well as for geodesic hydrocarbons .

- Methods of Application : 2,7-Dibromo-1,8-difluoro-9H-fluoren-9-one was converted to 3,14-dibromo-4,13-difluorodibenzo[g,p]chrysene through a novel strategy .

- Results or Outcomes : The conversion of 2,7-Dibromo-1,8-difluoro-9H-fluoren-9-one to dibenzochrysenes and geodesic hydrocarbons represents a new pathway in the synthesis of these compounds .

-

Preparation of Polyfluorene

- Summary of Application : 2,7-Dibromo-9-fluorenone is used in the preparation of 2,7-poly(spiro[4′,4′-dioctyl-2′,6′-dioxocyclohexane-1′,9-fluorene]), a precursor polymer for the synthesis of 2,7-poly(9-fluorenone) .

- Results or Outcomes : The materials synthesized using 2,7-Dibromo-9-fluorenone have shown potential in the field of polymer synthesis .

-

Preparation of Dibenzochrysenes and Geodesic Hydrocarbons

- Summary of Application : Fluorinated fluorenones, which can be derived from 2,7-Dibromo-9-fluorenone, are the starting materials for polyhalogenated dibenzochrysenes as well as for geodesic hydrocarbons .

- Methods of Application : 2,7-Dibromo-1,8-difluoro-9H-fluoren-9-one was converted to 3,14-dibromo-4,13-difluorodibenzo[g,p]chrysene through a novel strategy .

- Results or Outcomes : The conversion of 2,7-Dibromo-1,8-difluoro-9H-fluoren-9-one to dibenzochrysenes and geodesic hydrocarbons represents a new pathway in the synthesis of these compounds .

安全和危害

未来方向

2,7-Dibromo-9-fluorenone has potential applications in the development of organic electronic devices due to its high photoluminescence and electroluminescent quantum efficiency . It is also used as a precursor polymer for the synthesis of 2,7-poly (9-fluorenone) .

Relevant Papers The relevant papers retrieved indicate that 2,7-Dibromo-9-fluorenone is used in the preparation of 2,7-poly (spiro [4′,4′-dioctyl-2′,6′-dioxocyclohexane-1′,9-fluorenone]), a precursor polymer for the synthesis of 2,7-poly (9-fluorenone) . It is also used in the development of organic electronic devices .

属性

IUPAC Name |

2,7-dibromofluoren-9-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H6Br2O/c14-7-1-3-9-10-4-2-8(15)6-12(10)13(16)11(9)5-7/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CWGRCRZFJOXQFV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1Br)C(=O)C3=C2C=CC(=C3)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H6Br2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20293558 | |

| Record name | 2,7-Dibromo-9-fluorenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20293558 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

337.99 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,7-Dibromo-9-fluorenone | |

CAS RN |

14348-75-5 | |

| Record name | 2,7-Dibromo-9-fluorenone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14348-75-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,7-Dibromo-9-fluorenone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014348755 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 14348-75-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=90687 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,7-Dibromo-9-fluorenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20293558 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-Amino-4-[(3,4-diaminophenyl)sulfonyl]phenylamine](/img/structure/B76174.png)

![1-[Cyclohexyl(2-hydroxypropyl)amino]propan-2-ol](/img/structure/B76192.png)